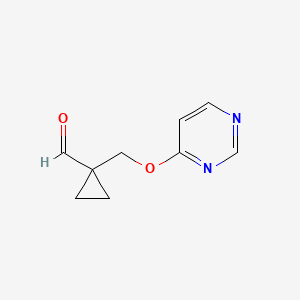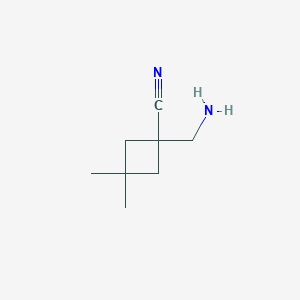
tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (TBATC) is an organic compound that belongs to the family of triazole derivatives. It is widely used in the synthesis of a range of important biochemicals, drugs, and other compounds. TBATC is a versatile compound that has been found to be effective in various applications, including as an inhibitor of certain enzymes and as a ligand for metal ions.
Wissenschaftliche Forschungsanwendungen
X-Ray Structure and Analysis
In a study focusing on triazolyl-indole bearing alkylsulfanyl moieties, a compound closely related to tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate was synthesized and analyzed using X-Ray diffraction and NMR spectroscopy. This research highlights the structural and electronic properties of such compounds, which are critical for understanding their potential applications in scientific research (Boraei et al., 2021).
Characterization Using 2D NMR Experiments
A similar tert-butyl carbamate derivative was characterized in another study using 2D heteronuclear NMR experiments. This technique provided detailed insights into the structure of the compound, demonstrating the importance of advanced spectroscopic methods in the analysis of complex organic molecules (Aouine et al., 2016).
Synthesis Routes and Modifications
Research into the synthesis of related compounds shows the versatility and potential for modification of tert-butyl carbamate derivatives. These studies reveal various synthetic routes and the possibility of selective modification, which are crucial for developing new compounds with desired properties (Pokhodylo et al., 2019).
Role in Synthesis of Biological Compounds
Tert-butyl carbamate derivatives play a significant role as intermediates in the synthesis of biologically active compounds. This highlights their importance in pharmaceutical and medicinal chemistry research, where they are used as building blocks for more complex molecules (Zhao et al., 2017).
Molecular Structure and Hydrogen Bond Analysis
Another study focused on the molecular structure and hydrogen bond analysis of carbamate derivatives, including tert-butyl carbamate compounds. Understanding these interactions is vital for applications in crystal engineering and material science (Das et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRKBQUHOAPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




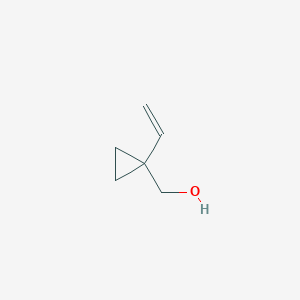
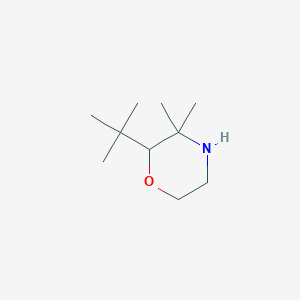
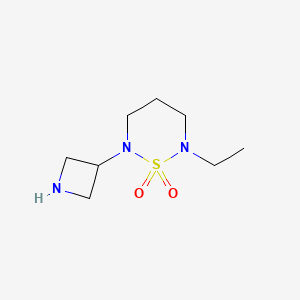
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
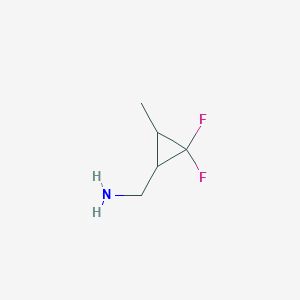
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)


